

"structure elucidation of Cephaibol D using NMR and mass spectrometry"

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Compound of Interest

Compound Name: Cephaibol D

Cat. No.: B15566547

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An In-depth Technical Guide to the Structure Elucidation of **Cephaibol D** using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of **Cephaibol D**, a peptaibol antibiotic. The process relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provide the necessary data to determine the compound's planar structure, stereochemistry, and conformational properties.

Introduction to Cephaibols

Cephaibols are a class of peptaibols, which are fungal peptides rich in non-proteinogenic amino acids, particularly α -aminoisobutyric acid (Aib). They are of significant interest to the pharmaceutical industry due to their antimicrobial and antifungal activities. Their complex structures, often featuring a high degree of N-methylation and other modifications, present a considerable challenge for structural elucidation. Modern NMR and MS techniques are indispensable tools for tackling this challenge.^[1]

Experimental Protocols

Isolation and Purification

The initial step in the structural elucidation of any natural product is its isolation and purification. For a peptaibol like **Cephaibol D**, a typical protocol would involve:

- **Extraction:** The producing fungal strain is cultivated in a suitable liquid medium. The fungal mycelium and broth are then extracted with an organic solvent such as methanol or ethyl acetate to obtain a crude extract.
- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning (e.g., between n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatography:** The active fraction is then purified using a combination of chromatographic techniques. This typically includes:
 - **Silica Gel Column Chromatography:** For initial fractionation based on polarity.
 - **Sephadex LH-20 Column Chromatography:** To remove smaller impurities.
 - **High-Performance Liquid Chromatography (HPLC):** A reversed-phase C18 column is commonly used for final purification to yield the pure **Cephaibol D**.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon skeleton and the connectivity of atoms within a molecule.^{[2][3][4]} For **Cephaibol D**, a comprehensive set of 1D and 2D NMR experiments are required.

Sample Preparation: A sample of 1-5 mg of purified **Cephaibol D** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OH). The choice of solvent is crucial and can affect the chemical shifts of exchangeable protons.^{[5][6][7]}

NMR Experiments:

- **1D NMR:**
 - **¹H NMR:** Provides information about the number and chemical environment of protons.
 - **¹³C NMR:** Shows the number of unique carbon atoms and their types (e.g., C, CH, CH₂, CH₃).

- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin couplings, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (^1H - ^{13}C).
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.[\[8\]](#)
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry and 3D conformation of the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its sequence in the case of peptides.[\[9\]](#)

Experimental Setup:

- High-Resolution Mass Spectrometry (HR-MS): Typically performed using Electrospray Ionization (ESI) coupled with a high-resolution analyzer like Orbitrap or FT-ICR. This provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
- Tandem Mass Spectrometry (MS/MS): The molecular ion of **Cephaibol D** is isolated and fragmented (e.g., by Collision-Induced Dissociation - CID). The resulting fragment ions are then analyzed to determine the amino acid sequence.[\[10\]](#)[\[11\]](#)[\[12\]](#) The fragmentation pattern of peptaibols often yields b- and y-type ions, which are characteristic of peptide backbone cleavage.

Data Presentation

NMR Data

The following table summarizes the hypothetical ^1H and ^{13}C NMR data for a segment of **Cephaibol D**, illustrating the kind of data obtained from the NMR experiments.

Position	δC (ppm)	δH (ppm)	Multiplicity	J (Hz)	COSY Correlations	HMBC Correlations
1 (CO)	172.5	-	-	-	-	H-2
2 (CH)	55.2	4.10	dd	8.5, 4.5	H-3	C-1, C-3, C-4
3 (CH ₂)	38.1	1.95, 2.10	m	-	H-2, H-4	C-2, C-4, C-5
4 (CH)	68.9	3.85	t	6.0	H-3, H-5	C-3, C-5, C-6
5 (CH ₂)	29.5	1.60	m	-	H-4	C-4, C-6
6 (CO)	175.0	-	-	-	-	H-5

Note: This is a representative data table. A full table for **Cephaibol D** would be significantly larger.

Mass Spectrometry Data

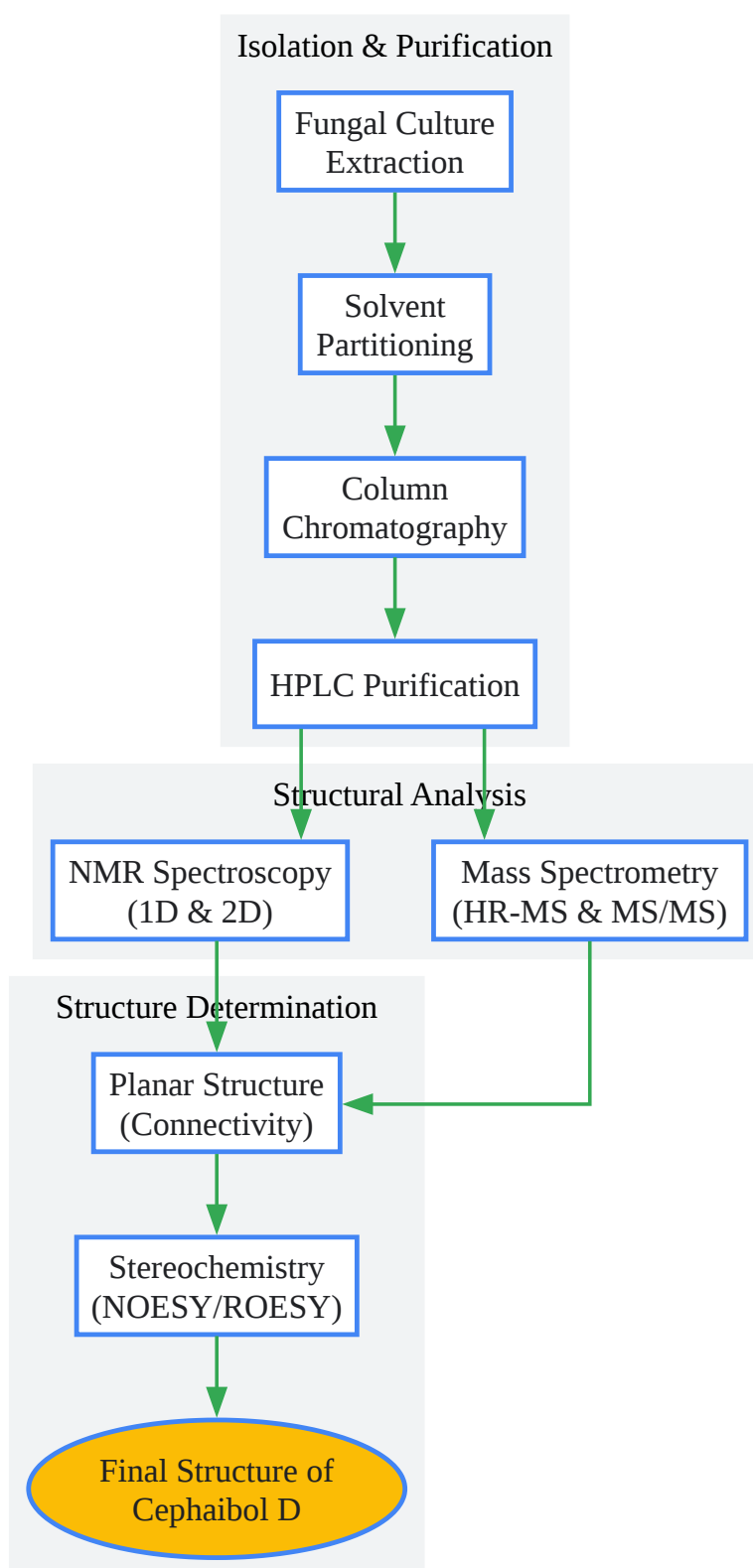
The table below shows expected MS/MS fragmentation data for a hypothetical sequence of **Cephaibol D**.

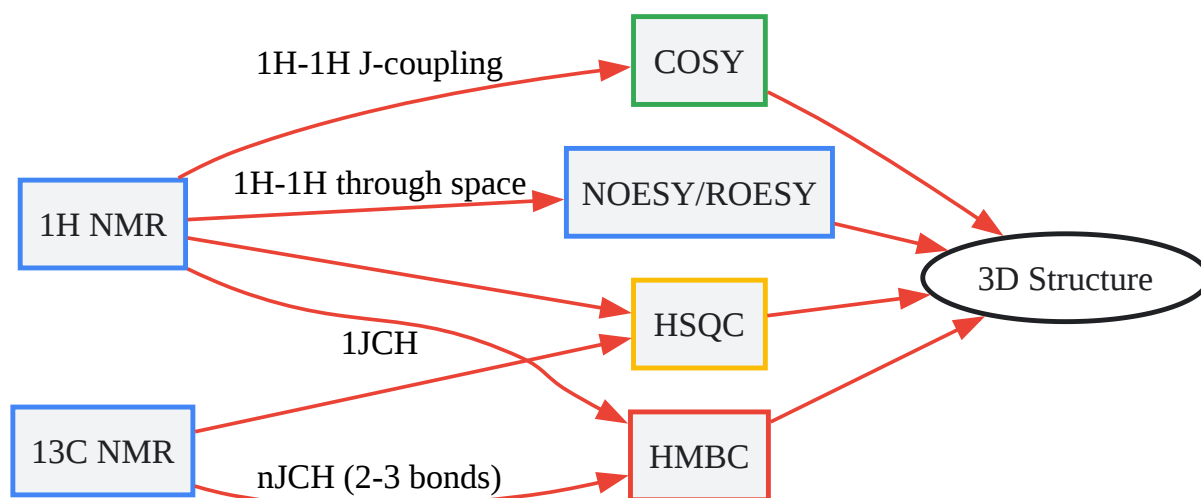
Fragment Ion	m/z (calculated)	m/z (observed)	Sequence
b ₁	114.0913	114.0911	Ala
b ₂	213.1600	213.1598	Ala-Pro
b ₃	326.2440	326.2437	Ala-Pro-Val
y ₁	175.1191	175.1189	Leu
y ₂	288.2031	288.2028	Val-Leu
y ₃	387.2718	387.2715	Pro-Val-Leu

Note: This table illustrates the principle of peptide sequencing by MS/MS.

Visualization of Workflows and Relationships

Experimental Workflow for Structure Elucidation





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